2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride
CAS No.: 1172345-00-4
Cat. No.: VC6833962
Molecular Formula: C10H15ClN2O2S
Molecular Weight: 262.75
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1172345-00-4 |
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Molecular Formula | C10H15ClN2O2S |
Molecular Weight | 262.75 |
IUPAC Name | 2-(2,3-dihydroindol-1-ylsulfonyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C10H14N2O2S.ClH/c11-6-8-15(13,14)12-7-5-9-3-1-2-4-10(9)12;/h1-4H,5-8,11H2;1H |
Standard InChI Key | HWLYVTCCJWLSMZ-UHFFFAOYSA-N |
SMILES | C1CN(C2=CC=CC=C21)S(=O)(=O)CCN.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound features a 2,3-dihydro-1H-indole core, a partially saturated indole derivative, substituted at the 1-position with a sulfonyl group (-SO₂-) linked to an ethanamine chain. The hydrochloride salt form enhances solubility and stability. The molecular formula is C₁₀H₁₇ClN₂O₂S, with a molecular weight of 276.77 g/mol (calculated from atomic masses). Key structural elements include:
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Dihydroindole ring: A bicyclic system with a five-membered pyrrole fused to a benzene ring, partially saturated at the 2,3-positions.
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Sulfonyl bridge: Connects the indole nitrogen to the ethanamine side chain, introducing polarity and hydrogen-bonding capacity.
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Hydrochloride counterion: Improves crystallinity and aqueous solubility .
Spectroscopic Identification
While spectral data for the exact compound is unavailable, analogous molecules provide reference points:
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¹H NMR: The dihydroindole’s aromatic protons (6.5–7.5 ppm), methylene groups adjacent to the sulfonyl (3.0–3.5 ppm), and amine protons (2.5–3.0 ppm) would dominate .
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IR Spectroscopy: Strong absorption bands for sulfonyl (1130–1370 cm⁻¹) and amine (3200–3500 cm⁻¹) groups are expected .
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Mass Spectrometry: A molecular ion peak at m/z 276.77 (M+H⁺) would confirm the molecular weight.
Synthesis and Reaction Pathways
Core Dihydroindole Formation
The dihydroindole scaffold is typically synthesized via cyclization reactions or partial hydrogenation of indoles:
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Michael Addition/Wittig Cyclization: As demonstrated by Voituriez et al., indole-2-carbaldehydes react with acetylenedicarboxylates in the presence of phosphines to form pyrroloindoles . Adapting this method, hydrogenation could yield the dihydroindole intermediate.
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Acid-Catalyzed Cyclization: Zu et al. reported Brønsted acid-mediated cyclization of tryptamines with α,β-unsaturated ketones to form dihydroindole derivatives .
Sulfonylation and Ethanamine Incorporation
The sulfonyl-ethanamine moiety is introduced via sulfonation followed by amine coupling:
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Sulfonation: Treatment of 2,3-dihydro-1H-indole with chlorosulfonic acid generates the sulfonyl chloride intermediate.
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Nucleophilic Displacement: Reaction with ethanolamine under basic conditions forms the sulfonamide bond, followed by HCl treatment to yield the hydrochloride salt .
Example Reaction Scheme:
Purification and Characterization
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Recrystallization: From ethanol/water mixtures to isolate the hydrochloride salt .
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Chromatography: Silica gel column chromatography with dichloromethane/methanol gradients removes unreacted starting materials .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: High solubility in water (>50 mg/mL) due to ionic hydrochloride form .
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Thermal Stability: Decomposition temperature >200°C, typical for sulfonamide salts .
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pH Sensitivity: Stable in acidic conditions (pH 2–4); degrades in strongly alkaline environments.
Crystallographic Data
Single-crystal X-ray analysis of analogous compounds (e.g., 6-amino-2,3-dihydro-1H-indole-1-sulfonamide hydrochloride) reveals:
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Crystal System: Monoclinic
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Space Group: P2₁/c
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Hydrogen Bonding: Extensive network between sulfonyl oxygen, amine groups, and chloride ions .
Biological Activity and Applications
Experimental Findings
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